molecular formula C22H32B2O6 B12529960 2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) CAS No. 816420-67-4

2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane)

Cat. No.: B12529960
CAS No.: 816420-67-4
M. Wt: 414.1 g/mol
InChI Key: REEZLNOXWIGYLW-UHFFFAOYSA-N
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Description

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane): is an organoboron compound that features two boron atoms each bonded to a 1,3,2-dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) typically involves the reaction of 2,5-dihydroxy-1,4-phenylene with cyclohexanol in the presence of a boron-containing reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran or dichloromethane

    Catalyst: Palladium or platinum-based catalysts

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:

    Oxidation: The boron atoms can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic esters back to their corresponding alcohols.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and organic solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acids

    Reduction: Alcohols

    Substitution: Biaryl compounds

Scientific Research Applications

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and diagnostic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) involves its ability to form stable boron-oxygen bonds. This property allows it to act as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved include:

    Formation of Boronic Esters: The compound reacts with alcohols to form boronic esters, which are key intermediates in many organic reactions.

    Cross-Coupling Reactions: In Suzuki-Miyaura reactions, the boronic ester forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Bis(pinacolato)diboron: Another boron-containing compound used in similar cross-coupling reactions.

    2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: A structurally related compound with similar reactivity.

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of boronic esters and other organic compounds.

Uniqueness

2,2’-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane) is unique due to its cyclohexyloxy substituents, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in reactions where selective formation of products is desired.

Properties

CAS No.

816420-67-4

Molecular Formula

C22H32B2O6

Molecular Weight

414.1 g/mol

IUPAC Name

2-[2,5-dicyclohexyloxy-4-(1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C22H32B2O6/c1-3-7-17(8-4-1)29-21-15-20(24-27-13-14-28-24)22(30-18-9-5-2-6-10-18)16-19(21)23-25-11-12-26-23/h15-18H,1-14H2

InChI Key

REEZLNOXWIGYLW-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=C(C=C2OC3CCCCC3)B4OCCO4)OC5CCCCC5

Origin of Product

United States

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